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Compound of Interest

Compound Name: Neosenkirkine

cat. No.: B1237278

Neosenkirkine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and toxicological profile of neosenkirkine, a member of the otonecine class of pyrrolizidine
alkaloids. Due to the limited specific data available for neosenkirkine, this guide also draws
upon the broader knowledge of related pyrrolizidine alkaloids to infer its likely biological
activities and mechanisms of action.

Chemical Structure and Physicochemical Properties

Neosenkirkine is a macrocyclic pyrrolizidine alkaloid characterized by an otonecine necine
base. Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Neosenkirkine
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Property Value Source

Chemical Formula C19H27NOe [1]

Molecular Weight 365.42 g/mol [1][2]
(1R,4Z,6R,7R,117)-4-
ethylidene-7-hydroxy-6,7,14-

IUPAC Name trimethyl-2,9-dioxa-14- [3]
azabicyclo[9.5.1]heptadec-11-
ene-3,8,17-trione

CAS Number 57194-70-4 [4]
CC=C1CC(C)C(C)

SMILES (O)C(=0)OCC2=CCN(C)CCC( [5]
0C1=0)C2=0
HPDHKHMHQGCNPE-

InChl Key [1][5]
NVRJIPZSUSA-N
Soluble in Chloroform,

Solubility Dichloromethane, Ethyl [4]

Acetate, DMSO, Acetone.

logP (Octanol/Water)

1.010 (Calculated)

[5]

Water Solubility

-2.09 log(mol/L) (Calculated)

[5]

Biological Activity and Toxicological Profile

Direct experimental studies on the biological activity of neosenkirkine are scarce in publicly

available literature. However, as an otonecine-type pyrrolizidine alkaloid (PA), its biological

effects are presumed to be in line with other toxic PAs containing a 1,2-unsaturated necine

base.[2][4]

The primary toxicological concern with this class of compounds is hepatotoxicity.[4][6] PAs are

known to cause a range of liver damage, from acute to chronic.[4] The structural feature

essential for this toxicity is the presence of the 1,2-double bond in the necine base.[5]
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Other potential biological activities associated with pyrrolizidine alkaloids in general include
genotoxicity, cytotoxicity, and neurotoxicity.[1] Some PAs have also been investigated for anti-
inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties, though their inherent
toxicity often limits their therapeutic potential.[2]

Mechanism of Action: Metabolic Activation and
Hepatotoxicity

The toxicity of neosenkirkine, like other unsaturated PAs, is not inherent to the molecule itself
but arises from its metabolic activation in the liver.[4] This process is a critical determinant of its
toxic potential.

The proposed mechanism involves the following key steps:

o Cytochrome P450-mediated Dehydrogenation: In the liver, cytochrome P450 enzymes
metabolize the pyrrolizidine alkaloid, leading to the formation of a highly reactive pyrrolic
ester.[4]

o Formation of Reactive Electrophiles: This pyrrolic ester is a potent electrophile that can
readily react with cellular nucleophiles.

e Adduct Formation: The reactive metabolite can form adducts with DNA and cellular proteins,
leading to cellular dysfunction, DNA damage, and disruption of cellular processes.[5]

o Cellular Damage and Toxicity: The formation of these adducts is believed to be the primary
cause of the observed hepatotoxicity, leading to cell death, inflammation, and, in chronic
cases, liver cirrhosis and cancer.[4]

The following diagram illustrates the general metabolic activation pathway of toxic pyrrolizidine
alkaloids, which is applicable to neosenkirkine.
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Metabolic activation of pyrrolizidine alkaloids.

Experimental Protocols

Detailed experimental protocols specifically for neosenkirkine are not readily available.
However, a general methodology for the isolation and characterization of pyrrolizidine alkaloids

from plant material can be described as follows.
A. General Protocol for Isolation and Purification
o Extraction:

o Dried and powdered plant material is extracted with an appropriate solvent, typically
methanol or ethanol, often acidified to facilitate the extraction of alkaloids.

o The crude extract is then concentrated under reduced pressure.
o Acid-Base Partitioning:

o The concentrated extract is dissolved in an acidic aqueous solution (e.g., 1% HCI) and
washed with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar

compounds.

o The acidic agueous phase is then made basic (e.g., with NH2OH to pH 9-10) and
extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the
free base alkaloids.

o Chromatographic Purification:
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o The crude alkaloid fraction is subjected to column chromatography on silica gel or
alumina.

o Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl
acetate-methanol, often with the addition of a small amount of ammonia to prevent tailing
of the alkaloids.

o Fractions are collected and monitored by thin-layer chromatography (TLC).

o Further purification can be achieved by preparative TLC or high-performance liquid
chromatography (HPLC).

B. General Protocol for Structure Elucidation
e Spectroscopic Analysis:

o Mass Spectrometry (MS): To determine the molecular weight and elemental composition
(High-Resolution MS). Fragmentation patterns can provide structural information.

o Nuclear Magnetic Resonance (NMR) Spectroscopy:
» 1H NMR: To determine the number and types of protons and their connectivity.
» 13C NMR: To determine the number and types of carbon atoms.

» 2D NMR (COSY, HSQC, HMBC): To establish the complete chemical structure by
determining the connectivity between protons and carbons.

o Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and
carbonyl (C=0) groups.

o Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

The following workflow illustrates a general process for the isolation and characterization of a
natural product like neosenkirkine.
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General workflow for natural product isolation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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